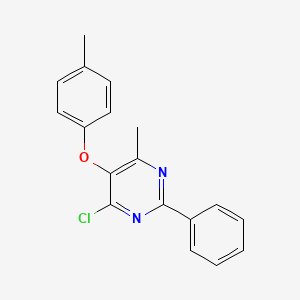
(4-Nitrophenyl)methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrophenyl)methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate is a complex organic compound that features a nitrophenyl group, a methyl ester, and two phenylmethoxycarbonylamino groups attached to a hexanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate typically involves multiple steps:
Formation of the Hexanoate Backbone: The hexanoate backbone can be synthesized through the esterification of hexanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Introduction of the Phenylmethoxycarbonylamino Groups: The phenylmethoxycarbonylamino groups are introduced via a reaction between hexanoate and phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the 4-Nitrophenyl Group: The final step involves the nucleophilic substitution reaction where the 4-nitrophenyl group is introduced using 4-nitrophenylmethanol and a suitable activating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, where the ester can be hydrolyzed to form carboxylic acids and the amide groups can be converted to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Hydrochloric acid (HCl) for ester hydrolysis and sodium hydroxide (NaOH) for amide hydrolysis.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Carboxylic acids and amines.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (4-Nitrophenyl)methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
The compound’s potential biological activity, particularly due to the presence of the nitrophenyl and amide groups, makes it a candidate for drug development. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound might be investigated for their pharmacological effects. The nitrophenyl group is known to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry
In materials science, the compound could be used in the synthesis of polymers or as a precursor for the production of specialty chemicals. Its unique structure might impart desirable properties to the materials, such as enhanced stability or specific reactivity.
Mecanismo De Acción
The mechanism by which (4-Nitrophenyl)methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate exerts its effects would depend on its specific application. In a biological context, the nitrophenyl group could interact with enzymes or receptors, altering their activity. The amide groups might facilitate binding to proteins or other macromolecules, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
(4-Nitrophenyl)methyl 2,6-diaminohexanoate: Similar structure but with amino groups instead of phenylmethoxycarbonylamino groups.
(4-Nitrophenyl)methyl 2,6-bis(methoxycarbonylamino)hexanoate: Similar but with methoxycarbonylamino groups instead of phenylmethoxycarbonylamino groups.
Uniqueness
The presence of phenylmethoxycarbonylamino groups in (4-Nitrophenyl)methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate distinguishes it from its analogs. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially leading to unique properties and applications.
Propiedades
Fórmula molecular |
C29H31N3O8 |
|---|---|
Peso molecular |
549.6 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C29H31N3O8/c33-27(38-19-24-14-16-25(17-15-24)32(36)37)26(31-29(35)40-21-23-11-5-2-6-12-23)13-7-8-18-30-28(34)39-20-22-9-3-1-4-10-22/h1-6,9-12,14-17,26H,7-8,13,18-21H2,(H,30,34)(H,31,35) |
Clave InChI |
CKNHRHSELWMUNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


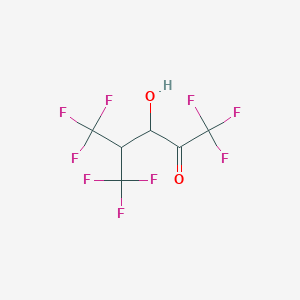
![2-Amino-3-{[3-acetamido-6-({[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-5-hydroxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}butanoic acid](/img/structure/B12084849.png)
![(4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone](/img/structure/B12084854.png)
![1H-Pyrrole-3-carboxylicacid, 5-(1,1-dimethylethyl)-2-methyl-1-[3-(4-morpholinyl)propyl]-](/img/structure/B12084861.png)
![Ethanone, 1-[5-(bromomethyl)-2-furanyl]-](/img/structure/B12084862.png)

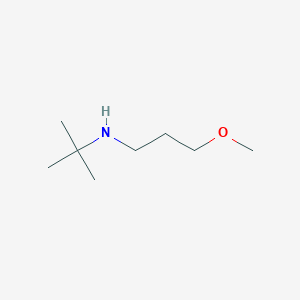
![Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]-](/img/structure/B12084885.png)
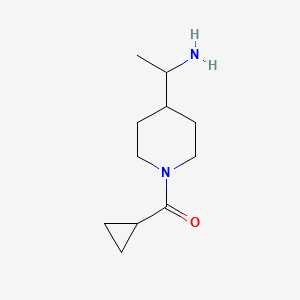
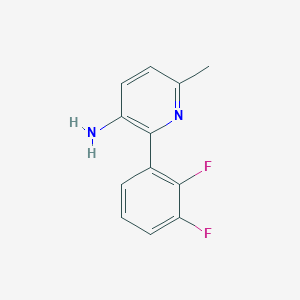
![2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12084896.png)

